![molecular formula C16H20N2O3S B2729850 (2Z,5Z)-5-(2,5-dimethoxybenzylidene)-3-ethyl-2-(ethylimino)thiazolidin-4-one CAS No. 868142-70-5](/img/structure/B2729850.png)
(2Z,5Z)-5-(2,5-dimethoxybenzylidene)-3-ethyl-2-(ethylimino)thiazolidin-4-one
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Description
(2Z,5Z)-5-(2,5-dimethoxybenzylidene)-3-ethyl-2-(ethylimino)thiazolidin-4-one, also known as DMET, is a thiazolidinone derivative that has gained significant attention in scientific research due to its potential therapeutic properties. DMET has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral effects.
Scientific Research Applications
Anticancer Activity
Thiazolidinone derivatives have been studied for their anticancer properties. For instance, research has identified specific compounds within this class that can induce apoptosis in cancer cells without affecting normal cells, suggesting tumor selectivity. This characteristic is crucial for developing effective cancer therapies with minimal side effects. Further, these compounds have shown potential in overcoming resistance in cancer cells that express high levels of P-glycoprotein, a common challenge in chemotherapy (Wu et al., 2006).
Spectroscopic Studies and Molecular Docking
Thiazolidinone derivatives have also been the subject of spectroscopic studies and molecular docking research. These studies provide insights into the molecular structure, electronic properties, and interaction mechanisms of thiazolidinones with biological targets. For example, (2Z,5Z)-5-(4-nitrobenzylidene)-3-N(2-methoxyphenyl)-2-N’(2-methoxyphenylimino) thiazolidin-4-one has been analyzed using various spectroscopic methods and computational techniques to understand its structure and potential biological interactions (Djafri et al., 2020).
Antimicrobial and Anti-inflammatory Properties
Further research into thiazolidinone derivatives has demonstrated their antimicrobial and anti-inflammatory potential. Studies have synthesized new thiazolidinone compounds and evaluated their activity against various bacterial and fungal strains, showing promising results in some cases. This research direction is essential for developing new antimicrobial agents amidst rising antibiotic resistance (Alhameed et al., 2019).
properties
IUPAC Name |
(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-3-ethyl-2-ethylimino-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-5-17-16-18(6-2)15(19)14(22-16)10-11-9-12(20-3)7-8-13(11)21-4/h7-10H,5-6H2,1-4H3/b14-10-,17-16? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCANEQKDRALJDQ-GFJWGSNVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C1N(C(=O)C(=CC2=C(C=CC(=C2)OC)OC)S1)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN=C1N(C(=O)/C(=C/C2=C(C=CC(=C2)OC)OC)/S1)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z,5Z)-5-(2,5-dimethoxybenzylidene)-3-ethyl-2-(ethylimino)thiazolidin-4-one |
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